4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde
Overview
Description
“4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” is a chemical compound with the molecular weight of 187.2 . It is also known as "5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde" .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” include a molecular weight of 187.2 . It has a melting point of 91-96°C .
Scientific Research Applications
Antimicrobial and Antifungal Agents
4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde and its derivatives have been explored for their potential in antimicrobial and antifungal applications. A study by Bhat et al. (2016) on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives, synthesized via a Vilsmeier–Haack reaction approach, showed that some of these compounds exhibited a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. The antimicrobial results were supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016). Similarly, Swamy et al. (2019) synthesized novel derivatives with antimicrobial activity, demonstrating their potential utility in combating microbial infections (Swamy et al., 2019).
Antiproliferative Agents
Derivatives of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde have been evaluated for their antiproliferative activity against cancer cell lines. Ashok et al. (2020) synthesized a series of compounds under both conventional and microwave irradiation methods, which were tested for their potential antiproliferative agents. The study found that certain compounds exhibited highly potent activity against C6 (nerve cells) and MCF-7 (human breast adenocarcinoma cells) cell lines, highlighting their promise as therapeutic agents in cancer treatment (Ashok et al., 2020).
Chemical Synthesis and Methodology
Research has also focused on the utility of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde in the synthesis of diverse chemical structures. Williams and Fu (2010) described a general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles, demonstrating the versatility of such compounds in chemical synthesis. This method involves deprotonation and reaction with a variety of electrophiles, providing a route for the synthesis of complex oxazole derivatives (Williams & Fu, 2010).
Optical and Electronic Properties
The optical and electronic properties of derivatives of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde have been studied for potential applications in material science. Asiri et al. (2017) investigated the optical properties and fluorescence quenching of carbazole-containing push–pull chromophores by silver nanoparticles, providing insights into their use in the development of new materials with unique optical characteristics (Asiri et al., 2017).
Safety And Hazards
Future Directions
Oxazole and its derivatives, including “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde”, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYJTYPVRBYCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649930 | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
CAS RN |
953408-85-0 | |
Record name | 4-Methyl-2-phenyl-5-oxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953408-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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